N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClFN4O3S and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research : Recent studies have focused on benzothiazole derivatives as potential anti-tubercular agents. These compounds were synthesized using various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation .
- Cell Permeability : It can be used in fluorescence and confocal microscopy to visualize cellular processes and structures .
- Research : The compound’s structure suggests potential antinociceptive activity. Further studies are needed to explore its effects on pain pathways .
- Methodology : Researchers have developed efficient methods for synthesizing benzothiazole derivatives. For example, intramolecular C–S bond coupling cyclization has been employed to prepare 2-substituted benzothiazoles .
- Synthesis : The compound can be used as a precursor for synthesizing 1-(4/6-substituted-BT-2-yl)-3-phenyl-2-thiobarbituric acids, which have potential biological activities .
Anti-Tubercular Activity
Fluorescent Probes and Imaging
Antinociceptive Properties
Heterocyclic Synthesis
Thiobarbituric Acid Derivatives
Bioactive Glycohybrids
Mechanism of Action
Target of action
The compound contains a benzothiazole ring and a morpholine ring, which are common in many biologically active compounds . These structures suggest a potential role in targeting enzymes or receptors involved in cellular processes.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various pathways, including those involved in inflammation and pain .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets enzymes involved in inflammation, it could potentially have anti-inflammatory effects .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S.ClH/c1-13-12-15(22-27-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWLUKOPKQLRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.